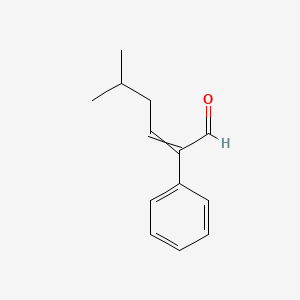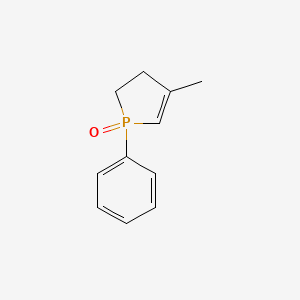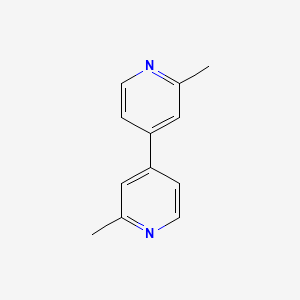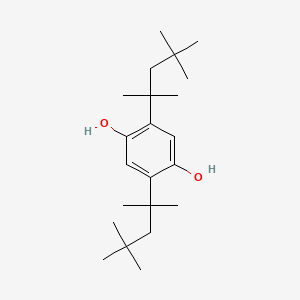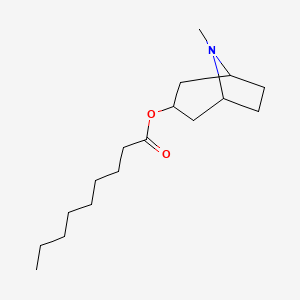
Tropine nonanoate
Übersicht
Beschreibung
Tropine nonanoate is a compound derived from the tropane alkaloid, tropine . It is a high-purity natural product . The molecular formula of Tropine nonanoate is C17H31NO2 and it has a molecular weight of 281.44 g/mol .
Synthesis Analysis
The synthesis of Tropine nonanoate has been achieved through various methods. One such method involves the use of the recently isolated Tropine nonanoate from Duboisia myoporoides R. Brown (Solanaceae) .Molecular Structure Analysis
Tropine nonanoate belongs to a class of compounds known as tropane alkaloids, which are characterized by an 8-azabicyclo[3.2.1]octane structure . This structure originates from L-ornithine and/or L-arginine .Chemical Reactions Analysis
Tropine nonanoate, like other tropane alkaloids, can undergo various chemical reactions. For instance, it has been used in the synthesis of Tropine-based functionalized acidic ionic liquids, which have shown excellent performance in catalytic synthesis .Physical And Chemical Properties Analysis
Tropine nonanoate is an oil-type compound . It has a molecular weight of 281.44 g/mol and a molecular formula of C17H31NO2 .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimuscarinic Activity
- Tropine nonanoate, isolated from Duboisia myoporoides, has been synthesized, and its sulfate and hydrochloride salts have been prepared. Its antimuscarinic potency, when compared to atropine sulfate, was studied in a radioligand binding assay, indicating potential applications in neurological treatments (Shukla, Gordon, & Kapadia, 1995).
Neurological Disorders Treatment
- Tropine nonanoate belongs to the class of tropane alkaloids (TAs), known for their use in treating diverse neurological disorders. An engineered strain of yeast was developed to produce tropine, a key intermediate in the biosynthesis of medicinal TAs like scopolamine, indicating a potential route for industrial fermentation of medicinal TAs (Srinivasan & Smolke, 2019).
Pharmacodynamics Analysis
- The cerebral effects of related tropane alkaloids such as atropine, scopolamin, and homatropin have been studied, indicating that small doses of these compounds can stimulate while larger doses depress cerebral functions. This research highlights the impact of tropine-based compounds on brain behavior, relevant for understanding tropine nonanoate's pharmacodynamics (Macht, 1923).
Antihistaminic and Antiserotonin Properties
- Tropine esters, analogues of atropine (related to tropine nonanoate), have shown antihistaminic and antiserotonin properties, potentially lessening the spasmogenic effects of histamine and serotonin. This suggests that tropine nonanoate might have similar properties useful in treating allergic reactions and serotonin-related disorders (Mashkovskii & Shvarts, 1979).
Zukünftige Richtungen
The study and application of tropane alkaloids, including Tropine nonanoate, are areas of active research. Future efforts may involve intense bioinformatic analysis of genomes and transcriptomic data to aid in the identification of the complete biochemical pathways towards tropane alkaloid biosynthesis . Once identified, these pathways can be engineered into heterologous hosts and optimized for the generation of these desired products .
Eigenschaften
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) nonanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO2/c1-3-4-5-6-7-8-9-17(19)20-16-12-14-10-11-15(13-16)18(14)2/h14-16H,3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJFPEAKHWYASN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)OC1CC2CCC(C1)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70932748 | |
| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl nonanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70932748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tropine nonanoate | |
CAS RN |
146018-90-8 | |
| Record name | Tropine nonanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146018908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl nonanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70932748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



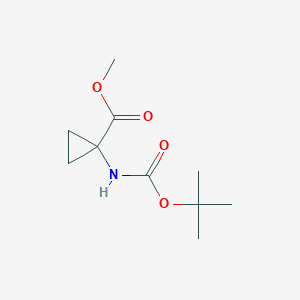
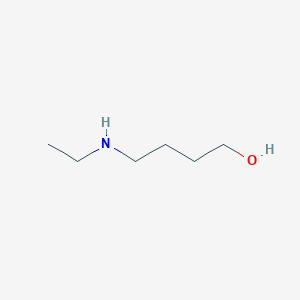
![Tricyclo[6.2.1.02,7]undeca-4-ene](/img/structure/B1583431.png)
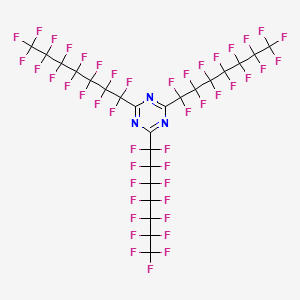
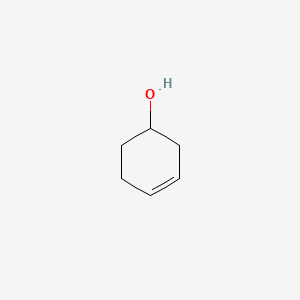
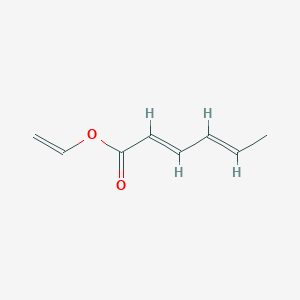
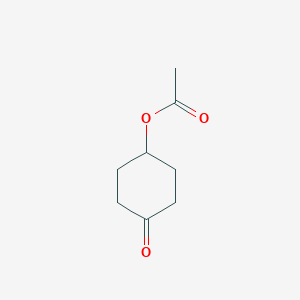
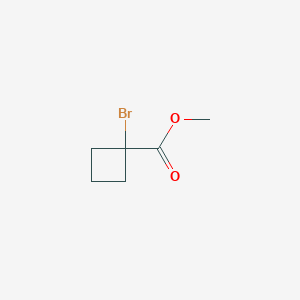
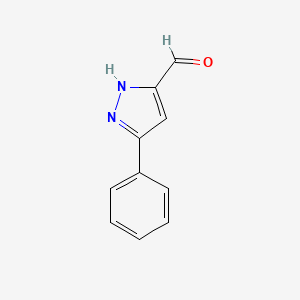
![1-Methyl-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]benzene](/img/structure/B1583445.png)
